2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid
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Overview
Description
2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid is an organic compound with the molecular formula C14H9F3O3S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfinyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The sulfinyl group can be introduced via oxidation of the corresponding sulfide using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating protein function . The benzoic acid moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the sulfinyl group, which may result in different chemical reactivity and biological activity.
2-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties and applications.
3-(Trifluoromethyl)benzyl alcohol:
Uniqueness
2-((3-(Trifluoromethyl)phenyl)sulfinyl)benzoic acid is unique due to the presence of both the trifluoromethyl and sulfinyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58844-70-5 |
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Molecular Formula |
C14H9F3O3S |
Molecular Weight |
314.28 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfinylbenzoic acid |
InChI |
InChI=1S/C14H9F3O3S/c15-14(16,17)9-4-3-5-10(8-9)21(20)12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19) |
InChI Key |
TWLUUCVHAKXBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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